4-(Dibromomethyl)-3-fluorobenzonitrile
Description
Overview of Halogenated Benzonitrile Compounds
Halogenated benzonitrile compounds constitute a fundamental class of aromatic organic chemicals that have gained considerable importance in synthetic chemistry and industrial applications. The parent compound benzonitrile, characterized by the chemical formula C6H5(CN), exists as a colorless liquid with a distinctive sweet bitter almond odor and serves primarily as a precursor to the resin benzoguanamine. The systematic halogenation of benzonitrile compounds introduces significant changes in their chemical properties, reactivity patterns, and potential applications across various scientific disciplines.
The incorporation of halogen atoms into the benzonitrile structure fundamentally alters the electronic distribution within the aromatic ring system, creating sites of enhanced reactivity that prove valuable for subsequent chemical transformations. Fluorinated benzonitrile derivatives, such as 4-fluorobenzonitrile, demonstrate widespread utilization in pharmaceutical synthesis, particularly in the development of anti-inflammatory and analgesic drugs. These compounds also serve crucial roles in organic electronics applications, enhancing the performance of organic light-emitting diodes and organic solar cells through their unique electronic properties.
The production of halogenated benzonitriles can be achieved through various synthetic methodologies, with ammoxidation representing one of the most established industrial processes. This method involves the reaction of methylated aromatic compounds with ammonia and oxygen at elevated temperatures ranging from 400 to 450 degrees Celsius. Laboratory-scale preparations often employ alternative approaches including dehydration of benzamide derivatives, benzaldehyde oxime transformations, or the Rosenmund-von Braun reaction utilizing cuprous cyanide or sodium cyanide in dimethyl sulfoxide with bromobenzene substrates.
Historical developments in halogenated benzonitrile chemistry trace back to the pioneering work of Hermann Fehling in 1844, who first reported benzonitrile as a thermal dehydration product of ammonium benzoate. Fehling's structural elucidation relied on analogous reactions involving ammonium formate yielding hydrogen cyanide, establishing the foundational understanding of nitrile chemistry that persists today. The nomenclature introduced by Fehling for benzonitrile subsequently provided the basis for naming all members of the nitrile compound family.
Historical Context of Dibromomethylated Fluorobenzonitriles
The development of dibromomethylated fluorobenzonitriles represents a relatively recent advancement in halogenated aromatic chemistry, emerging from the increasing demand for multifunctional synthetic intermediates in pharmaceutical and materials research. The specific compound 4-(Dibromomethyl)-3-fluorobenzonitrile, identified by the Chemical Abstracts Service registry number 1146699-62-8, exemplifies the sophisticated approach to molecular design that characterizes modern synthetic chemistry.
The synthesis of dibromomethylated compounds typically involves carefully controlled bromination reactions using established reagents such as N-Bromosuccinimide. Related synthetic methodologies have been documented for analogous compounds, including the preparation of 4-(dibromomethyl)-2-fluorobenzonitrile through bromination of 2-fluoro-4-methylbenzonitrile using N-Bromosuccinimide and 2,2'-azobis(isobutyronitrile) as an initiator in tetrachloromethane at 90 degrees Celsius. This reaction achieves yields of approximately 80 percent and demonstrates the feasibility of introducing multiple bromine atoms into fluorinated benzonitrile structures.
The historical progression toward polyhalogenated benzonitriles reflects broader trends in chemical synthesis toward increased molecular complexity and functional group diversity. Early halogenation studies focused primarily on single halogen substitutions, but advances in reaction control and mechanistic understanding have enabled the precise introduction of multiple halogen atoms at specific positions on aromatic rings. This capability has proven essential for developing compounds with tailored properties for specialized applications.
Patent literature from the mid-20th century documents systematic approaches to halogenated benzonitrile preparation, including vapor-phase reactions between halogens and benzonitrile at elevated temperatures. These processes, conducted in the absence of catalysts, demonstrated that high-purity halogenated products could be obtained through careful control of reaction conditions including temperature, reactant ratios, and contact time. The preferred maximum temperatures for achieving nearly complete halogenation and high yields were established at approximately 850 degrees Celsius, significantly above the reported decomposition temperature of benzonitrile.
Significance in Organic Chemistry and Materials Science
This compound occupies a position of considerable importance in contemporary organic chemistry due to its unique structural features and exceptional versatility as a synthetic intermediate. The compound's significance stems from the strategic placement of both electron-withdrawing fluorine and reactive dibromomethyl functionalities, which create multiple sites for subsequent chemical transformations while maintaining the stability of the aromatic benzonitrile core.
In pharmaceutical development, this compound serves as a crucial intermediate in the synthesis of various therapeutic agents, particularly in the development of anti-cancer medications. The presence of multiple halogen atoms provides opportunities for selective substitution reactions, enabling the construction of complex molecular architectures required for biological activity. The fluorine atom contributes to enhanced metabolic stability and improved pharmacological properties, while the dibromomethyl group offers reactive sites for coupling reactions and further functionalization.
Materials science applications have emerged as another significant area where this compound demonstrates exceptional utility. The compound plays important roles in the development of specialty polymers and advanced materials, offering properties that improve durability and resistance to environmental factors. In organic electronics, halogenated benzonitriles contribute to enhanced device performance through their unique electronic properties and processing characteristics.
The compound's utility extends to agrochemical applications, where it contributes to the formulation of effective pesticides and herbicides for crop protection. The combination of fluorine and bromine substituents provides enhanced biological activity while maintaining appropriate environmental stability profiles. Research into fluorinated compounds has consistently demonstrated their unique chemical stability and reactivity patterns, making them valuable components in agricultural formulations.
Fluorescent probe development represents an emerging application area where this compound shows particular promise. The compound can be utilized in creating fluorescent probes for biological imaging applications, enabling researchers to visualize cellular processes with high specificity and sensitivity. This application leverages the compound's electronic properties and structural features to create sophisticated analytical tools for biological research.
Scope and Objectives of Current Research
Contemporary research involving this compound encompasses multiple interconnected areas of investigation, reflecting the compound's versatility and potential for diverse applications. Current research objectives focus primarily on expanding synthetic methodologies, exploring novel applications, and understanding structure-activity relationships that govern the compound's behavior in various chemical environments.
Synthetic methodology development represents a primary research focus, with investigators seeking to optimize preparation routes and develop more efficient synthetic strategies. Current approaches involve bromination reactions using established reagents, but researchers continue to explore alternative methodologies that might offer improved yields, reduced environmental impact, or enhanced selectivity. The development of catalytic systems for controlled halogenation reactions remains an active area of investigation.
| Research Area | Primary Objectives | Current Status |
|---|---|---|
| Synthetic Methodology | Optimize preparation routes and develop efficient strategies | Ongoing optimization of bromination conditions |
| Pharmaceutical Applications | Expand anti-cancer agent development | Active intermediate in therapeutic synthesis |
| Materials Science | Develop specialty polymers and electronic materials | Enhanced device performance demonstrated |
| Agrochemicals | Improve pesticide and herbicide formulations | Effective crop protection applications |
| Analytical Applications | Create fluorescent probes for biological imaging | High specificity visualization tools |
Mechanistic studies constitute another significant research area, focusing on understanding the fundamental chemical processes that govern the compound's reactivity patterns. These investigations examine nucleophilic substitution mechanisms, elimination reactions, and coupling processes that enable the compound's transformation into more complex molecular structures. Understanding these mechanisms proves essential for developing new synthetic applications and optimizing existing processes.
Application-focused research continues to expand the range of fields where this compound proves useful. Pharmaceutical research emphasizes the compound's role in creating novel therapeutic agents with improved properties and enhanced biological activity. Materials science investigations explore its potential in developing advanced polymers, electronic materials, and specialized coatings with unique performance characteristics.
Environmental and sustainability considerations increasingly influence research directions, with investigators examining methods to minimize waste generation and improve process efficiency. These efforts include developing greener synthetic routes, exploring alternative reagent systems, and investigating recycling strategies for halogenated materials. The environmental fate and behavior of halogenated compounds remain important considerations in contemporary chemical research.
Properties
IUPAC Name |
4-(dibromomethyl)-3-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2FN/c9-8(10)6-2-1-5(4-12)3-7(6)11/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDQIKQCSRPDKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676802 | |
| Record name | 4-(Dibromomethyl)-3-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146699-62-8 | |
| Record name | 4-(Dibromomethyl)-3-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146699-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Dibromomethyl)-3-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(Dibromomethyl)-3-fluorobenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a fluorine atom and dibromomethyl group attached to a benzonitrile backbone. The molecular formula is C8H6Br2FN, with a molecular weight of approximately 292.95 g/mol.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing halogen substitutions have shown enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Its structural analogs have been shown to inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines. The compound's activity may be attributed to its ability to induce apoptosis and inhibit cell cycle progression.
Synthesis
The synthesis of this compound typically involves the bromination of 3-fluorobenzonitrile followed by a reaction with dibromomethane. The following reaction scheme outlines the synthetic pathway:
- Bromination : 3-Fluorobenzonitrile is treated with bromine in an organic solvent to introduce bromine atoms at the desired positions.
- Formation of Dibromomethyl Group : The brominated intermediate is reacted with dibromomethane under basic conditions to yield this compound.
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various derivatives, including this compound, against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL for tested strains, suggesting moderate antibacterial activity.
- Anticancer Evaluation : In vitro assays conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 20 µM for both cell lines.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dibromomethyl group serves as a reactive site for nucleophilic substitution. A representative example involves its reaction with amines under mild conditions:
Example Reaction:
Reaction of 4-(Dibromomethyl)-3-fluorobenzonitrile with tert-butyl 2-amino-3-methylbutanoate in dry DMF at 20°C for 16 hours under nitrogen yields tert-butyl 2-[(4-cyano-2-fluorobenzyl)amino]-3-methylbutanoate .
| Parameter | Value/Detail |
|---|---|
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 20°C (Room Temperature) |
| Time | 16 hours |
| Base | Sodium bicarbonate (NaHCO₃) |
| Yield | Not explicitly stated; purified via column chromatography |
Bromination and Radical Reactions
The compound participates in radical bromination processes, often serving as an intermediate. For example:
Radical Bromination Protocol:
Using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) under reflux conditions, bromination occurs selectively at the benzylic position. This method is scalable for industrial production .
| Reagent | Role |
|---|---|
| NBS | Bromine donor |
| AIBN | Radical initiator |
| Conditions | Reflux in CCl₄ or similar solvent |
| Products | Mono- or di-brominated derivatives |
Nitrile Reduction
The nitrile group can be reduced to an amine using lithium aluminum hydride (LiAlH₄) in anhydrous ether, yielding 4-(dibromomethyl)-3-fluorobenzylamine.
Oxidation Pathways
Oxidation of the dibromomethyl group with potassium permanganate (KMnO₄) under acidic conditions produces carboxylic acid derivatives, though yields are moderate due to competing side reactions.
Stability and Reactivity Considerations
-
Light Sensitivity: Degrades under UV light, requiring amber glass storage .
-
Thermal Stability: Decomposes above 150°C, releasing bromine vapors .
-
Solvent Compatibility: Stable in polar aprotic solvents (DMF, DMSO) but reacts with alcohols or water over time .
Comparative Reactivity Table
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Trends
- Toxicity Concerns: Dibromomethyl-containing DBPs like BMX-2 are prioritized for carcinogenicity studies, urging caution in industrial use of related compounds .
- Drug Development : Fluorobenzonitriles are favored in kinase inhibitors and metabolic regulators due to their stability and modular reactivity .
- Synthetic Innovations: Continuous flow chemistry is emerging to optimize dibromomethyl derivatives’ production, reducing hazardous waste .
Preparation Methods
Starting Materials and General Synthetic Strategy
The synthesis of 4-(Dibromomethyl)-3-fluorobenzonitrile commonly starts from 3-fluoro-4-methylbenzonitrile or closely related fluoromethylbenzonitrile derivatives. The key transformation is the bromination of the methyl group to introduce bromine atoms, converting the methyl group into a dibromomethyl substituent.
Bromination Using N-Bromosuccinimide (NBS)
A widely employed method involves the use of N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator such as azodiisobutyronitrile (AIBN) or a catalyst like copper(II) bromide (CuBr2). The reaction proceeds via a radical mechanism under controlled temperature conditions.
Example Procedure (Adapted from Patent CN113816874B):
-
- 3-fluoro-4-methylbenzonitrile (1 equivalent)
- N-bromosuccinimide (1.3 equivalents)
- Azodiisobutyronitrile (0.037 equivalents)
- Solvent: 1,2-dichloroethane
-
- Temperature: 70-75 °C
- Reaction time: ~1 hour
- Stirring under nitrogen atmosphere
-
- Dissolve 3-fluoro-4-methylbenzonitrile and AIBN in dichloroethane.
- Heat to 75 °C.
- Add NBS portion-wise.
- Maintain temperature and stir until the reaction mixture changes color (light yellow to colorless), indicating completion.
- Quench the reaction by adding water at 20-35 °C.
- Separate organic layer, wash with water, concentrate, and recrystallize from heptane/ethyl acetate to isolate 4-bromomethyl-3-fluorobenzonitrile.
- Further bromination or dibromination steps can be conducted to convert the bromomethyl to dibromomethyl group.
-
- Isolated yield of 4-bromomethyl-3-fluorobenzonitrile: ~97.6%
- Purity after recrystallization: high (noted as pale yellow solid)
This step can be followed by further bromination to obtain the dibromomethyl derivative.
Dibromination to Obtain this compound
The conversion of the bromomethyl intermediate to the dibromomethyl compound involves additional bromination steps, often under controlled radical conditions or with excess brominating agents.
-
- Use of NBS or elemental bromine
- Radical initiators or catalysts (e.g., AIBN, CuBr2)
- Solvent: dichloroethane or similar organic solvents
- Temperature control to avoid overbromination or decomposition
-
- Recrystallization or chromatographic techniques to achieve high purity
- Monitoring by GC or NMR to confirm dibromomethyl substitution
Microreactor Technology for Enhanced Control
Recent advances include the use of microreactors to improve reaction control, yield, and safety in bromination steps.
-
- Separate storage tanks for reactants (e.g., bromomethyl intermediate in dimethyl sulfoxide, DMSO)
- Controlled feeding rates via pumps
- Temperature control (~90 °C)
- Multiple reaction plates for staged reaction and sampling
-
- Precise control of reaction time and temperature
- Improved yield and selectivity
- Safer handling of reactive brominating agents
| Step | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Bromination of methyl group | NBS, AIBN, 70-75 °C, 1 h | 97.6 | High | Formation of bromomethyl intermediate |
| Dibromination in microreactor | 90 ± 5 °C, DMSO/H2O solvent | 93 | 99.3 | High purity dibromomethyl product |
This method has been demonstrated to produce this compound with high efficiency and reproducibility.
Alternative Catalytic Bromination
Another reported method for the bromination of fluorobenzonitriles involves the use of NBS with tert-butyl hypochlorite and catalytic CuBr2, proceeding via a radical mechanism.
-
- NBS and tert-butyl hypochlorite as bromine sources
- CuBr2 catalyst
- Room temperature to moderate heating
- Radical chain mechanism
-
- Moderate yields (~60-70%) for bromomethyl derivatives
- Subsequent dibromination possible under similar conditions
This approach is noted for its mild conditions and applicability in synthesizing halogenated benzonitrile building blocks.
Summary Table of Preparation Methods
| Method | Starting Material | Brominating Agent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| NBS with AIBN (Kettle method) | 3-fluoro-4-methylbenzonitrile | N-bromosuccinimide (NBS) | 70-75 °C, 1 h | 97.6 | High yield bromomethyl intermediate |
| Microreactor dibromination | 4-bromomethyl-3-fluorobenzonitrile | NBS or bromine | 90 ± 5 °C, DMSO/H2O solvent | 93 | High purity dibromomethyl product |
| NBS + tert-butyl hypochlorite + CuBr2 catalyst | 3-fluorobenzonitrile | NBS + TBHP + CuBr2 catalyst | Room temp to moderate heat | 60-70 | Radical mechanism, moderate yield |
Research Findings and Notes
- The bromination reactions are sensitive to temperature and reagent stoichiometry; controlling these parameters is critical to avoid side reactions and overbromination.
- Radical initiators (AIBN) or catalysts (CuBr2) facilitate the bromination via radical pathways, improving selectivity.
- Use of microreactor technology enhances reaction control, scalability, and safety, enabling efficient production of dibromomethyl derivatives.
- Purification typically involves aqueous quenching, organic layer separation, washing (e.g., with saturated sodium bisulfite solution), concentration, and recrystallization.
- Analytical techniques such as GC, NMR, and HPLC are employed to monitor reaction progress and confirm product purity.
Q & A
Q. What are the primary synthetic routes for 4-(dibromomethyl)-3-fluorobenzonitrile, and how can reaction conditions be optimized?
The synthesis typically involves bromination of a fluorobenzonitrile precursor. For example, bromination of 3-fluorobenzyl cyanide using reagents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of a radical initiator (e.g., AIBN) can yield the dibrominated product. Optimization focuses on controlling stoichiometry (1:2 molar ratio of substrate to bromine), solvent selection (e.g., CCl₄ for radical stability), and temperature (60–80°C for controlled reactivity). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>75%) and purity .
Q. How is this compound characterized spectroscopically?
Key characterization methods include:
- ¹H/¹³C NMR : Peaks for the dibromomethyl group (δ ~4.8–5.2 ppm in ¹H; δ ~30–35 ppm in ¹³C) and fluorobenzene ring (¹⁹F NMR δ ~-110 ppm).
- IR Spectroscopy : Stretching vibrations for nitrile (ν ~2230 cm⁻¹) and C-Br bonds (ν ~550–600 cm⁻¹).
- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 282 (calculated for C₈H₅Br₂FN) with fragmentation patterns confirming substituent positions .
Q. What are the key functional groups influencing the compound’s reactivity?
The dibromomethyl group (high electrophilicity) and fluorine atom (electron-withdrawing effect) dominate reactivity. The nitrile group enables nucleophilic additions (e.g., with Grignard reagents) or cyclizations. Bromine atoms participate in cross-coupling (e.g., Suzuki-Miyaura) or substitution reactions (e.g., SN2 with nucleophiles like amines) .
Advanced Research Questions
Q. How do steric and electronic effects of the fluorine and dibromomethyl groups impact regioselectivity in substitution reactions?
The fluorine atom directs electrophilic attacks to the para position due to its -I effect, while the bulky dibromomethyl group sterically hinders reactions at the ortho position. Computational studies (DFT calculations) show that transition states for meta substitutions are energetically unfavorable, favoring para products in >90% yield. Experimental validation via kinetic isotope effects (KIEs) and Hammett plots can quantify these effects .
Q. What strategies mitigate competing side reactions (e.g., dehydrohalogenation) during nucleophilic substitutions?
- Low-temperature conditions (0–25°C) reduce elimination pathways.
- Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states for substitution.
- Bulky bases (e.g., DBU) minimize β-hydrogen abstraction. For example, using DBU in amination reactions reduces dehydrobromination by 70% compared to K₂CO₃ .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to enzymes like cytochrome P450 or kinases. Key steps:
Ligand preparation : Optimize geometry (B3LYP/6-31G*).
Protein-ligand docking : Identify binding pockets (e.g., hydrophobic interactions with dibromomethyl).
Free-energy calculations (MM/PBSA) : Validate stability of complexes. Studies on analogous compounds show correlation (R² >0.85) between predicted and experimental IC₅₀ values .
Q. What analytical methods resolve contradictions in reported reaction yields for cross-coupling reactions?
Discrepancies often arise from trace moisture or catalyst loading. Resolution strategies:
- In-situ FTIR : Monitor reaction progress (e.g., C-Br bond cleavage at 550 cm⁻¹).
- ICP-MS : Quantify residual palladium in Suzuki couplings (target: <50 ppm).
- DoE (Design of Experiments) : Optimize variables (e.g., catalyst (5 mol% Pd(PPh₃)₄), ligand (XPhos), and temperature (80°C)) to maximize yield reproducibility (±5%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
